molecular formula C13H14BrClN2 B4176868 (3-bromobenzyl)(4-pyridinylmethyl)amine hydrochloride

(3-bromobenzyl)(4-pyridinylmethyl)amine hydrochloride

Cat. No. B4176868
M. Wt: 313.62 g/mol
InChI Key: NOVAQDPJRCLQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-bromobenzyl)(4-pyridinylmethyl)amine hydrochloride, also known as 3-Br-Bn-Py-Me-NH2·HCl, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzylamine and pyridine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (3-bromobenzyl)(4-pyridinylmethyl)amine hydrochloride is not fully understood. However, it has been shown to act as an agonist for α2-adrenoceptors, imidazoline I2 receptors, and sigma-1 receptors. It has also been shown to inhibit the reuptake of norepinephrine and serotonin.
Biochemical and Physiological Effects:
(3-bromobenzyl)(4-pyridinylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to decrease blood pressure, heart rate, and body temperature. It has also been shown to have anxiolytic and antidepressant effects. In addition, it has been shown to have antitumor activity.

Advantages and Limitations for Lab Experiments

The advantages of using (3-bromobenzyl)(4-pyridinylmethyl)amine hydrochloride in lab experiments include its high potency, selectivity, and specificity for various receptors. It is also relatively easy to synthesize and has been widely studied. The limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of (3-bromobenzyl)(4-pyridinylmethyl)amine hydrochloride. One direction is the development of novel drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential use in the treatment of drug addiction. Further research is also needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

(3-bromobenzyl)(4-pyridinylmethyl)amine hydrochloride has been widely used in scientific research as a ligand for various receptors such as α2-adrenoceptors, imidazoline I2 receptors, and sigma-1 receptors. It has been used in the development of novel drugs for the treatment of various diseases such as depression, anxiety, and cancer. The compound has also been used in the study of the central nervous system and the cardiovascular system.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-8,16H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVAQDPJRCLQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromophenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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